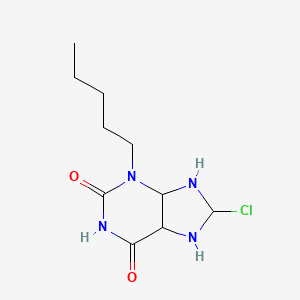
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 8th position and a pentyl group at the 3rd position, along with a tetrahydro structure at positions 5, 7, 8, and 9.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroxanthine and pentyl bromide.
Alkylation Reaction: The 8-chloroxanthine undergoes an alkylation reaction with pentyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the pentyl group at the 3rd position.
Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds and achieve the tetrahydro structure at positions 5, 7, 8, and 9.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can further modify the tetrahydro structure or reduce other functional groups.
Substitution: The chlorine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Applications De Recherche Scientifique
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: This compound is similar in structure but has a methyl group instead of a pentyl group.
8-chlorotheophylline: Another related compound with a similar purine structure but different substituents.
Uniqueness
The uniqueness of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione lies in its specific substituents and tetrahydro structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H17ClN4O2 |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C10H17ClN4O2/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17/h6-7,9,12-13H,2-5H2,1H3,(H,14,16,17) |
Clé InChI |
YRHGVTFSOQLTGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2C(C(=O)NC1=O)NC(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


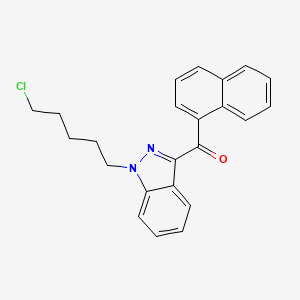
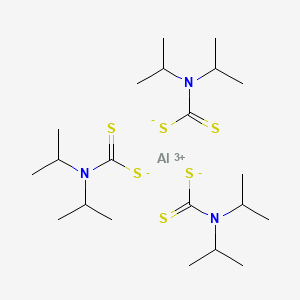
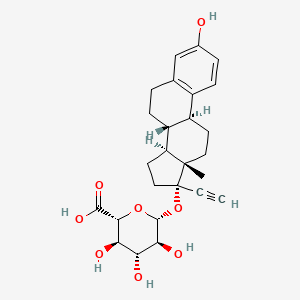
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)

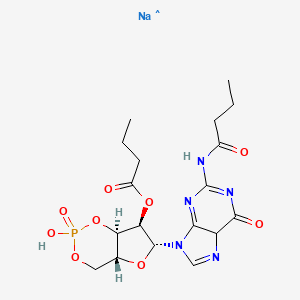
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
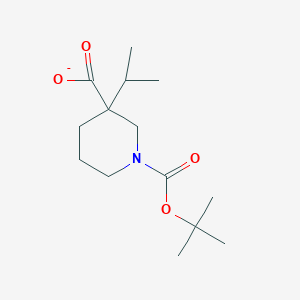
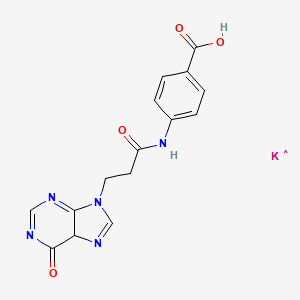
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)
